(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol
Description
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
(1R)-1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H9ClN2O/c1-6(13)8-9(10)11-7-4-2-3-5-12(7)8/h2-6,13H,1H3/t6-/m1/s1 |
InChI Key |
MFKWBQKSSHBRSN-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(N=C2N1C=CC=C2)Cl)O |
Canonical SMILES |
CC(C1=C(N=C2N1C=CC=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Imidazopyridine Core
The core imidazopyridine structure can be synthesized through cyclization of suitable precursors such as 2-aminopyridines with aldehydes or ketones bearing appropriate substituents. For example:
- Condensation of 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes, followed by cyclization, yields the imidazopyridine nucleus.
- Use of chlorinated intermediates ensures the introduction of the chloro group at the 2-position.
Incorporation of the Chloro Group
Chlorination can be achieved via:
- Electrophilic chlorination of the imidazopyridine ring using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions.
- Selective halogenation at the 2-position, guided by regioselectivity of the reaction conditions.
Introduction of the Hydroxymethyl Group at the 1-Position
The hydroxymethyl group can be introduced through:
- Hydroxymethylation of the imidazopyridine core using formaldehyde derivatives (e.g., paraformaldehyde) under acidic or basic conditions.
- Stereoselective reduction of a corresponding aldehyde or ketone intermediate to obtain the (1R) stereochemistry, often employing chiral catalysts or auxiliaries.
Stereochemical Control
Achieving the (1R) stereochemistry involves:
- Using chiral catalysts or chiral auxiliaries during the hydroxymethylation or reduction step.
- Employing stereoselective reduction techniques, such as asymmetric catalytic hydrogenation, to favor the formation of the (1R) enantiomer.
Representative Synthetic Route
Data Tables Summarizing Synthesis Parameters
Literature Insights and Additional Notes
- Imidazopyridines are typically synthesized via cyclization of 2-aminopyridines with suitable aldehydes or ketones, often under reflux or microwave conditions to improve yields.
- Chlorination at the 2-position is usually regioselective due to the electronic properties of the heterocycle.
- The stereochemical control at the 1-position is critical for biological activity, often achieved via enantioselective catalysis or chiral auxiliaries .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Scientific Research Applications of (1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol
(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines and has a CAS number of 1334160-92-7. These compounds are known for their diverse biological activities and have been extensively studied for potential therapeutic applications. The presence of the chloro group and the hydroxyl group in the structure of this compound contributes to its unique chemical properties and reactivity.
Properties
(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol :
- Molecular Formula:
- Molecular Weight: 196.63 g/mol
- IUPAC Name: (1R)-1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol
- InChI: InChI=1S/C9H9ClN2O/c1-6(13)8-9(10)11-7-4-2-3-5-12(7)8/h2-6,13H,1H3/t6-/m1/s1
- InChI Key: MFKWBQKSSHBRSN-ZCFIWIBFSA-N
- Isomeric SMILES: CC@HO
- Canonical SMILES: CC(C1=C(N=C2N1C=CC=C2)Cl)O
Applications
(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol has a wide range of applications in scientific research:
- Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
- Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
- Industry: It is utilized in developing new materials and as a catalyst in various chemical processes.
Chemical Reactions
(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol undergoes various types of chemical reactions:
- Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
- Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
- Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include:
- Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
- Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
- Nucleophiles: Such as amines, thiols, or alkoxides.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives. One such related compound is 1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone .
The compound's biological activity is primarily attributed to its interaction with various biological targets. The imidazo[1,2-a]pyridine structure is known for its ability to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to target proteins. Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens, including effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Mechanism of Action
The mechanism of action of (1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[1,2-a]pyridine Core
Functional Group Modifications
- 2-(2-Chloroimidazo[1,2-a]pyridin-3-yl)acetic Acid (Minodronic Acid Impurity 9): This compound replaces the ethanol group with an acetic acid moiety, increasing polarity (molecular weight: 210.62 vs. ~196.63 for the target compound).
- The 4-chlorophenyl group introduces lipophilicity, which may enhance membrane permeability .
Halogenation Patterns
- 2-Chloro vs. Fluoro or Bromo Derivatives :
and highlight chloro-substituted derivatives, while includes brominated analogs (e.g., 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid). Chlorine’s electronegativity and size balance lipophilicity and binding affinity, whereas bromine may enhance potency but increase molecular weight .
Stereochemical and Conformational Differences
- The R-configuration at C3 and the chlorophenyl group suggest parallels in chiral recognition by biological targets .
Antimicrobial and Anticancer Activity
- Schiff Base Derivatives (e.g., 1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)-N-(substitutedphenyl)methanimines): These derivatives exhibit notable antimicrobial activity against E. coli and S. aureus (MIC values: 14.3–219 µg/mL) and anticancer activity against A-498 and A-549 cell lines (IC~50~: 105–194.8 µg/mL). Molecular docking studies indicate strong interactions with cancer targets (e.g., PDB 1M17) via hydrogen bonding and hydrophobic interactions .
- Snake Venom Phospholipase A2 Inhibitors: Compounds like 1-(8-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone (3g) show inhibitory activity against snake venom PLA2 (IC~50~: 194.8 µg/mL), highlighting the role of halogenation in enzyme inhibition .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol, with a CAS number of 1334160-92-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₉ClN₂O
- Molecular Weight : 196.63 g/mol
- IUPAC Name : 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol
- Appearance : Powder
The compound's biological activity is primarily attributed to its interaction with various biological targets. The imidazo[1,2-a]pyridine structure is known for its ability to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to target proteins.
Antimicrobial Properties
Research has indicated that (1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol exhibits antimicrobial activity against a range of pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways. The compound's ability to inhibit tumor growth was observed in xenograft models, indicating potential for further development as an anticancer agent.
Neuroprotective Effects
Emerging research indicates that (1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol may also exhibit neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of (1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial properties.
Case Study 2: Anticancer Mechanism
In a study involving human breast cancer cell lines (MCF-7), (1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol was found to induce apoptosis through the mitochondrial pathway. Flow cytometry analysis revealed an increase in the proportion of cells in the sub-G1 phase after treatment, indicating cell death.
Q & A
Q. What crystallographic parameters are critical for resolving disorder in the imidazo[1,2-a]pyridine ring?
- Methodological Answer : Refine occupancy factors for disordered atoms using SHELXL. Apply restraints to bond lengths and angles based on similar structures. High-resolution data (≤ 0.8 Å) and low thermal displacement parameters (B < 5 Å) improve model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
